4-Nitrophenyl phosphate, potassium salt

Beschreibung

BenchChem offers high-quality 4-Nitrophenyl phosphate, potassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl phosphate, potassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

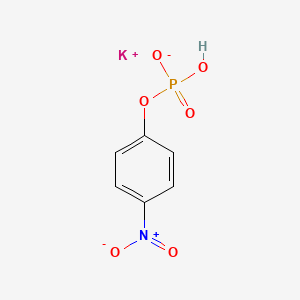

potassium;(4-nitrophenyl) hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMPXUMYQRBYBB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KNO6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Analysis: 4-Nitrophenyl Phosphate Potassium Salt

This guide provides a rigorous technical analysis of 4-Nitrophenyl phosphate (pNPP) Potassium Salt , focusing on its molecular weight, physicochemical properties, and critical application in enzyme kinetics.

Unlike the ubiquitous disodium hexahydrate form, the potassium salt is a specialized reagent often used in crystallographic studies or assays where sodium ions act as inhibitors.

Molecular Weight, Stoichiometry, and Assay Optimization

Part 1: Molecular Identity & Physicochemical Properties

The precise molecular weight (MW) is the foundational constant for all kinetic calculations (

The Definitive Molecular Weights

The term "Potassium Salt" typically refers to the Mono-potassium form, though di-potassium variants exist in crystallographic contexts.

| Chemical Form | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | CAS Number |

| Mono-Potassium Salt | 257.18 | Slightly Soluble | 208651-58-5 | |

| Di-Potassium Salt | 295.27 | Soluble | N/A (Rare) | |

| Disodium Hexahydrate | 371.14 | Highly Soluble | 333338-18-4 | |

| Free Acid | 219.09 | Soluble (Acidic) | 330-13-2 |

Critical Warning: Do not confuse 4-Nitrophenyl Phosphate (Phosphatase substrate) with 4-Nitrophenyl Sulfate Potassium Salt (Sulfatase substrate, MW ~257.26). They have nearly identical molecular weights but distinct enzymatic targets.

Solubility & Counter-Ion Impact

-

Solubility Challenge: The mono-potassium salt (Monoanion,

) acts as a weak acid and is only slightly soluble in water compared to the highly soluble disodium salt. It requires an alkaline environment (pH > 8.0) to deprotonate into the dianion ( -

Sodium vs. Potassium: While Sodium is the standard counter-ion, certain Alkaline Phosphatases (APs) or ATPases are sensitive to ionic strength or specific cations. Potassium salts are preferred when

acts as a competitive inhibitor or when studying

Part 2: Mechanistic Principles

The utility of pNPP rests on its hydrolysis by phosphatases to yield p-Nitrophenol (pNP) .[1][2] This reaction is pH-dependent. Under alkaline conditions, the product converts to the p-Nitrophenolate anion, which is intensely yellow (Absorbance max

Hydrolysis Pathway

The following diagram illustrates the transition from the mono-potassium precursor to the detectable chromogen.

Caption: Pathway of pNPP solubilization and enzymatic hydrolysis yielding the chromogenic p-Nitrophenolate.

Part 3: Experimental Protocol & Assay Optimization

This protocol is designed specifically for the Potassium Salt , accounting for its solubility profile.

Reagents Preparation

Buffer Selection: Use Diethanolamine (DEA) or Glycine buffer.[3] Avoid simple water or PBS for initial dissolution of the Mono-K salt, as the pH may remain too low for complete solubility.

Stock Solution (Concentration Target: 10 mM)

-

Calculate Mass:

Example: To make 10 mL of 10 mM stock, weigh 25.72 mg of pNPP Potassium Salt. -

Dissolution:

-

Add the powder to a dark/amber vial (light sensitive).

-

Add 10 mL of 1 M Diethanolamine Buffer (pH 9.8) containing 0.5 mM

.[1] -

Note: If using the Mono-K salt, vortex vigorously. If turbidity persists, verify pH is > 9.0.

-

-

Validation: Measure absorbance of the substrate-only solution at 405 nm. It should be near zero (< 0.05 OD). A yellow tint indicates spontaneous hydrolysis (contamination or degradation).

Kinetic Assay Workflow

Caption: Optimized workflow for pNPP Potassium Salt assay ensuring solubility and quality control.

Part 4: Troubleshooting & Stability

Stability Issues

pNPP is inherently unstable in solution and sensitive to light and heat.

-

Symptom: Stock solution turns yellow before enzyme addition.

-

Cause: Spontaneous hydrolysis.

-

Prevention: Store powder at -20°C with desiccant. Prepare solutions fresh. Do not store working solutions.

Calculation Errors (The "Salt Trap")

Using the Disodium Hexahydrate MW (371.14) for the Potassium Salt (257.18) leads to a 44% overdose of substrate.

-

Scenario: You weigh 371 mg thinking it's 1 mM (based on Na-salt MW), but you actually have 1.44 mM of the K-salt.

-

Impact: This distorts

determinations and inhibition constants (

References

-

VulcanChem. 4-Nitrophenyl phosphate, potassium salt - Chemical Properties and Structure. (Accessed 2026).[2] Link

-

Royal Society of Chemistry. 4-Nitrophenyl phosphoric acid and its four different potassium salts: A solid state structure and kinetic study. CrystEngComm. Link

-

Sigma-Aldrich. 4-Nitrophenyl phosphate disodium salt hexahydrate (Comparison Data).[4]Link

-

PubChem. 4-Nitrophenyl Phosphate (Compound Summary). National Library of Medicine. Link

Sources

Chemical Structure & Bioanalytical Utility of p-Nitrophenyl Phosphate (pNPP) Potassium Salt

Executive Summary

p-Nitrophenyl Phosphate (pNPP) Potassium Salt (CAS: 208651-58-5 for the dipotassium form) represents a specialized subclass of chromogenic phosphatase substrates. While the disodium and di(tris) salts are the industry standards for routine ELISA and blotting applications, the potassium salt variant offers distinct crystallographic and physicochemical properties relevant to specific kinetic studies and structural biology.

This guide dissects the molecular architecture of pNPP-K, specifically focusing on the coordination chemistry of the potassium counterion, its hydrolysis mechanism by Alkaline Phosphatase (ALP), and rigorous protocols for its deployment in high-sensitivity bioassays.

Molecular Architecture & Chemical Identity

The utility of pNPP stems from its ability to act as a "molecular switch," transforming from a colorless phosphate ester to a yellow phenolate ion upon enzymatic cleavage.[1] In the potassium salt form, the cation plays a critical structural role in the solid state.

Structural Specifications

| Feature | Detail |

| IUPAC Name | Potassium 4-nitrophenyl phosphate |

| Common Forms | Dipotassium (K₂NPP); Monopotassium (KHNPP) |

| Molecular Formula | C₆H₄K₂NO₆P (Dipotassium anhydrous) |

| Molecular Weight | ~295.27 g/mol (Dipotassium) |

| Anion Geometry | Tetrahedral phosphate linked to planar p-nitrophenyl ring |

| Key Resonance | Strong electron-withdrawing nitro group ( |

Potassium Coordination Chemistry

Unlike sodium salts, which often form amorphous powders, potassium salts of pNPP have been extensively characterized by X-ray diffraction. The coordination environment of the

-

Chelation Modes: In the dipotassium salt (

), the potassium cations are typically chelated by the phosphate oxygen atoms and the ester oxygen , forming a rigid lattice. -

Nitro Group Interaction: In specific monopotassium variants (

), the potassium ion can coordinate directly with the oxygen atoms of the nitro group , a feature less common in sodium variants. This bridging capability can influence solid-state stability and hygroscopicity [1].

Resonance Stabilization (DOT Visualization)

The following diagram illustrates the resonance stabilization of the p-nitrophenolate ion, which is the driving force behind the reaction's irreversibility at alkaline pH.

Figure 1: Reaction flow from substrate to the resonance-stabilized chromophore.

Physicochemical Properties[1][2][3][4][5]

The choice of the potassium salt over the sodium salt is often driven by the specific ionic requirements of the assay buffer or the need to avoid sodium ions in sensitive kinetic studies (e.g., studying

| Property | Description | Implications for Research |

| Solubility | Moderate to High in water. | Dissolves rapidly in aqueous buffers; less soluble in organic solvents than the free acid. |

| Absorbance ( | Substrate: ~310 nmProduct: 405 nm | Allows for real-time kinetic monitoring without interference from the substrate. |

| pH Stability | Unstable at alkaline pH (spontaneous hydrolysis). | Critical: Reconstitute immediately before use. Store stock solutions at acidic pH if necessary. |

| pKa | At assay pH (usually 9.8–10.5), the phosphate is fully deprotonated, facilitating enzyme binding. |

Mechanistic Action: The ALP Pathway

Alkaline Phosphatase (ALP) catalyzes the hydrolytic removal of the phosphate group.[2] The mechanism is an associative bimolecular substitution (

The Role of Potassium

While

Pathway Visualization

Figure 2: Catalytic cycle of Alkaline Phosphatase with pNPP.

Operational Protocol: High-Sensitivity Kinetic Assay

Objective: Determine ALP activity using pNPP-K as the substrate. Note: This protocol assumes the use of a standard Diethanolamine (DEA) buffer system, which provides higher sensitivity than Glycine/NaOH.

Reagent Preparation[7][8]

-

Assay Buffer (1X):

-

1.0 M Diethanolamine (DEA), pH 9.8.

-

0.5 mM

. -

Note: DEA is viscous; measure by weight or use a positive displacement pipette. Adjust pH with HCl.

-

-

Substrate Solution (pNPP-K):

-

Dissolve pNPP Potassium Salt to a concentration of 10 mM in the Assay Buffer.

-

Critical: Prepare fresh . Do not store. The solution should be colorless to very pale yellow.[3] If it is bright yellow, the substrate has hydrolyzed and must be discarded.

-

Experimental Workflow

-

Blanking: Pipette 100 µL of Substrate Solution into a clear 96-well microplate (wells A1-A3).

-

Sample Addition: Add 10 µL of enzyme sample (diluted in buffer) to experimental wells.

-

Substrate Initiation: Add 90 µL of Substrate Solution to the sample wells.

-

Incubation: Incubate at 37°C.

Data Analysis

Calculate the enzyme activity (Units/mL) using the Beer-Lambert Law:

-

(Extinction Coefficient of p-nitrophenol):

- (Pathlength): ~0.6 cm for 200 µL in a standard 96-well plate (verify with your specific plate).

Troubleshooting & Validation (Trustworthiness)

A self-validating system requires internal controls to distinguish between assay failure and sample inactivity.

| Observation | Root Cause Analysis | Corrective Action |

| High Background (Yellow Blank) | Spontaneous hydrolysis of pNPP-K. | Discard stock. Store powder at -20°C with desiccant. Reconstitute immediately before use. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Dilute the enzyme sample. Ensure |

| Low Signal | pH drift or inhibitor presence. | Verify buffer pH is >9.5. Check for phosphate contamination (competitive inhibitor) in water source. |

| Precipitation | Ensure |

References

-

Crystal Structure Analysis

- Title: 4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid st

- Source: CrystEngComm (Royal Society of Chemistry).

-

URL: [Link]

-

Enzyme Mechanism & Kinetics

- Title: Kinetic regulation of an alkaline p-nitrophenylphosphate phosphatase

- Source: FEMS Microbiology Letters (Oxford Academic).

-

URL: [Link]

- General Properties & Stability: Title: p-Nitrophenyl Phosphate (pNPP) - Product Information. Source: New England Biolabs (NEB).

- Assay Methodology: Title: Alkaline Phosphatase Assay Protocol. Source: Sigma-Aldrich (Merck).

Sources

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. custombiotech.roche.com [custombiotech.roche.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Nitrophenyl phosphate, potassium salt (208651-58-5) for sale [vulcanchem.com]

A Comprehensive Technical Guide to p-Nitrophenyl Phosphate (pNPP) Potassium Salt for Researchers and Assay Development

This guide provides an in-depth exploration of p-nitrophenyl phosphate (pNPP) potassium salt, a critical substrate in biochemical and pharmaceutical research. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, explore the nuances of its various salt forms, and provide field-proven insights into optimizing its use in enzymatic assays. This document is structured to empower researchers, scientists, and drug development professionals with the technical expertise required for robust and reproducible results.

Section 1: The Core Principle: A Chromogenic Transformation

At its heart, the utility of p-nitrophenyl phosphate lies in its function as a chromogenic substrate. It is a synthetic, non-proteinaceous compound specifically designed for the colorimetric quantification of phosphatase activity.[1][2][3] The process is elegant in its simplicity: a colorless substrate is enzymatically converted into a vividly colored product, allowing for direct spectrophotometric measurement.

The reaction proceeds in two key stages:

-

Enzymatic Hydrolysis: Phosphatase enzymes—including alkaline phosphatases (AP), acid phosphatases (AcP), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases—catalyze the cleavage of the phosphate ester bond of pNPP.[1][2][4][5] This hydrolysis yields two products: inorganic phosphate (Pi) and p-nitrophenol (pNP).[2][6]

-

Chromogenic Shift: The product, p-nitrophenol, is itself colorless. However, under alkaline conditions (typically pH > 8), it is deprotonated to form the p-nitrophenolate ion.[3][6] This ion possesses a distinct yellow color, exhibiting a maximum absorbance peak at 405 nm.[2][6]

This transformation is the linchpin of the assay, providing a direct and quantifiable relationship between enzyme activity and color intensity.

Caption: Enzymatic hydrolysis of pNPP to the chromogenic p-nitrophenolate.

Section 2: Physicochemical Properties and Structural Nuances

While often referred to generically, "p-nitrophenyl phosphate potassium salt" can describe several distinct chemical entities. Understanding these structural variants is crucial for appreciating its behavior in solution. X-ray diffraction studies have elucidated the structures of 4-nitrophenyl phosphoric acid (H2NPP) and its various potassium salts.[7][8][9] These salts can differ in their protonation state and hydration, forming monoanionic (K(HNPP)) and dianionic (K₂(NPP)) versions, as well as hydrated and solvated crystal structures.[7][8][9][10] These structural differences arise from complex hydrogen-bonding networks and coordination of the potassium cation with either the nitro or phosphate groups.[8][9] For most commercial preparations used in assays, the precise salt form is less critical than purity, but this underlying structural diversity is a key feature of its chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅KNO₆P | [10] |

| Molecular Weight | 257.18 g/mol | [10] |

| Appearance | Pale yellow to yellow crystalline powder | [10] |

| CAS Number | 208651-58-5 | [10] |

| Water Solubility | Slightly soluble | [10] |

Section 3: The Scientist's Imperative: Storage, Stability, and Signal Integrity

The stability of pNPP is paramount for generating accurate and reproducible data.[6] Degradation of the substrate prior to the assay leads to the spontaneous release of p-nitrophenol, resulting in elevated background absorbance. This artifactually decreases the signal-to-noise ratio and can obscure true enzymatic activity, particularly for low-activity samples.

Causality of Degradation: The primary factors driving pNPP degradation are temperature, light, and pH .[6]

-

Light Sensitivity: pNPP is photosensitive and must be protected from light during storage and handling to prevent photochemical degradation.[2][6]

-

Thermal & pH Instability: Solutions of pNPP are significantly less stable than the solid form.[6] Hydrolysis is accelerated at higher temperatures and at neutral to alkaline pH.

Field-Proven Storage Protocols:

| Form | Condition | Recommended Temperature | Rationale & Key Insights |

| Solid Powder | Long-term | -20°C | Minimizes spontaneous hydrolysis for maximum shelf-life.[6] |

| Solid Powder | Short-term | 2-8°C | Adequate for maintaining stability over shorter periods.[6] |

| Stock Solution | In Water or Buffer | -20°C | Aliquoting is critical to avoid repeated freeze-thaw cycles which accelerate degradation. Stable for up to 4-6 weeks depending on buffer.[4][6] |

| Working Solution | In Assay Buffer | Prepare Fresh Before Use | Prone to rapid degradation at room temperature or 37°C.[6] Using freshly prepared solution is a non-negotiable step for trustworthy data. |

Section 4: The Cornerstone of Phosphatase Assays: Applications & Methodologies

The versatility of pNPP makes it a workhorse substrate for numerous applications, including Enzyme-Linked Immunosorbent Assays (ELISA), where AP is a common reporter enzyme, and for fundamental studies of enzyme kinetics and inhibition.[3][10]

General Assay Workflow Design

While specific parameters vary, all pNPP-based assays follow a conserved workflow. The critical insight for any researcher is to understand the causality behind each step, transforming a simple protocol into a self-validating system.

Sources

- 1. neb.com [neb.com]

- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid state structure and kinetic study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. 4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid state structure and kinetic study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. 4-Nitrophenyl phosphate, potassium salt (208651-58-5) for sale [vulcanchem.com]

p-Nitrophenyl Phosphate (pNPP) Potassium Salt: Technical Guide & Safety Profile

Topic: pNPP Potassium Salt Safety Data Sheet (SDS) & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

p-Nitrophenyl Phosphate (pNPP) is the non-proteinaceous, chromogenic substrate of choice for the determination of Alkaline Phosphatase (ALP) and Acid Phosphatase (ACP) activity in ELISA, blotting, and kinetic assays. While the Disodium salt is the most ubiquitous commercial form, the Potassium salt (Diprotassium 4-nitrophenyl phosphate) serves specific niche applications where sodium ions may be undesirable or where specific buffer compatibility is required.

This guide synthesizes safety data (SDS), stability mechanisms, and optimized assay protocols for the Potassium salt variant, while drawing on the extensive characterization of the pNPP moiety.

Chemical Identification

| Parameter | Details |

| Chemical Name | 4-Nitrophenyl phosphate, dipotassium salt |

| Common Abbreviation | pNPP Potassium Salt |

| CAS Number | 208651-58-5 (Potassium Salt); 4264-83-9 (Disodium Salt - for ref) |

| Molecular Formula | C₆H₄K₂NO₆P |

| Molecular Weight | ~257.2 g/mol (Anhydrous basis) |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in water; sparingly soluble in organic solvents |

Mechanism of Action

The utility of pNPP relies on the enzymatic hydrolysis of the phosphate ester. In the presence of Alkaline Phosphatase (ALP) and Magnesium co-factors, colorless pNPP is hydrolyzed to p-Nitrophenol (pNP) and inorganic phosphate.

-

Key Transformation: The reaction shifts the molecule from a colorless state to a yellow phenolate anion (under alkaline pH), which absorbs strongly at 405 nm .[1]

Figure 1: Enzymatic hydrolysis of pNPP. The signal generation depends on the alkaline shift converting p-Nitrophenol to the yellow p-Nitrophenolate ion.

Safety Data Sheet (SDS) Synthesis

While pNPP is often classified as non-hazardous in small quantities, it is an irritant , and its hydrolysis product (p-Nitrophenol) is toxic.

Hazard Classification (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

Critical Safety Analysis

-

Substrate vs. Product Toxicity: The pNPP substrate itself is relatively low-toxicity. However, the reaction product, p-Nitrophenol (CAS 100-02-7) , is a known toxicant and skin irritant. Waste from completed assays should be treated as hazardous chemical waste, not flushed down drains.

-

Inhalation Risk: The potassium salt is a fine crystalline powder. Inhalation of dust can irritate the upper respiratory tract. Use a NIOSH N95 mask or handle in a fume hood if weighing large quantities.

-

First Aid Measures:

Stability & Storage: The "Expertise" Pillar

The most common cause of assay failure is spontaneous hydrolysis of the substrate before the enzyme is added. pNPP is highly sensitive to light and moisture.

Stability Matrix

| Condition | Impact | Recommendation |

| Light | Critical. UV/Visible light accelerates spontaneous hydrolysis, turning the powder/solution yellow. | Store in Amber HDPE bottles . Wrap tubes in foil during incubation. |

| Moisture | High. Hydrolysis occurs rapidly in the presence of water. | Store with desiccant. Allow bottle to reach room temp before opening to prevent condensation. |

| Temperature | Medium.[8] Heat degrades the substrate. | Long-term: -20°C. Working Solution: Use immediately; do not refreeze. |

| pH (Solution) | High. pNPP is unstable at alkaline pH for long periods without enzyme. | Prepare working solution in buffer immediately before use. |

Expert Insight: If your stock pNPP powder has a yellow tint before reconstitution, it has hydrolyzed. Discard it. A high background absorbance (>0.2 OD) in your blank wells usually indicates degraded substrate.

Optimized Protocol: A Self-Validating System

This protocol is designed for a standard 96-well plate ELISA format using the Potassium Salt.

Reagents

-

Assay Buffer: 1.0 M Diethanolamine (DEA), 0.5 mM MgCl₂, pH 9.8.

-

Why DEA? DEA buffers yield reaction rates 2-5x faster than Glycine or Carbonate buffers due to transphosphorylation effects.

-

-

Substrate Solution: 1 mg/mL pNPP Potassium Salt in Assay Buffer.

-

Stop Solution: 3.0 M KOH (Potassium Hydroxide) or NaOH.

-

Note: Using KOH maintains the "All-Potassium" system if sodium exclusion is required.

-

Workflow Diagram

Figure 2: Step-by-step assay workflow ensuring minimal background hydrolysis.

Self-Validation Steps (Quality Control)

To ensure trustworthiness of the data, every plate must include:

-

Substrate Blank: Buffer + pNPP (No Enzyme).

-

Acceptance Criteria: OD @ 405nm < 0.15. If higher, substrate is degraded.

-

-

Positive Control: A known concentration of ALP.

-

Acceptance Criteria: Signal falls within the linear range (0.2 - 2.0 OD).

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis (Light/Heat). | Use fresh pNPP. Store stock in dark/desiccated. Ensure buffer pH is not >10.0. |

| Low Signal | Enzyme inhibition or Buffer mismatch. | Avoid Phosphate buffers (PBS) as Phosphate inhibits ALP. Use DEA or Tris. Check Mg²⁺ presence. |

| Precipitate in Wells | Substrate concentration too high. | pNPP solubility limit is ~10-20 mg/mL. Working concentration should be ~1 mg/mL. |

| Variable Replicates | Temperature gradients. | "Edge Effect" in plates. Pre-warm reagents to Room Temp before pipetting. |

References

-

BuyersGuideChem. (n.d.). 4-Nitrophenyl phosphate potassium salt Suppliers & CAS Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 378, 4-Nitrophenyl phosphate. Retrieved from [Link]

Sources

- 1. 4-Nitrophenyl phosphate, potassium salt (208651-58-5) for sale [vulcanchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. neb.com [neb.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. nextsds.com [nextsds.com]

- 8. seracare.com [seracare.com]

Spectrophotometric Properties of 4-Nitrophenol: A Technical Guide

Executive Summary

4-Nitrophenol (4-NP) serves as a cornerstone chromophore in biochemical analysis, particularly in the quantification of hydrolase activity (e.g., phosphatases, lipases) and as a model substrate for validating spectrophotometric protocols. Its utility is derived from a distinct, pH-dependent bathochromic shift arising from the ionization of the phenolic hydroxyl group.

This guide provides a rigorous examination of the spectrophotometric properties of 4-NP, establishing a self-validating framework for its use in kinetic assays and physicochemical characterization. We move beyond basic absorbance readings to explore the mechanistic causality of its spectral shifts, providing researchers with the "Gold Standard" protocols for pKa determination and enzyme assay calibration.

The Physicochemical Basis of Spectral Shift

The utility of 4-NP lies in its solvatochromic and halochromic properties. In aqueous solution, 4-NP exists in a pH-dependent equilibrium between its protonated (neutral) and deprotonated (anionic) forms.[1]

The Equilibrium Mechanism

The spectral shift is driven by the deprotonation of the phenolic hydroxyl group. In the anionic form (4-nitrophenolate), the negative charge on the oxygen allows for extensive resonance delocalization across the aromatic ring into the nitro group. This lowers the energy gap (

-

Protonated Form (Acidic):

transitions dominate; absorption in the UV region ( -

Deprotonated Form (Basic): Charge transfer (CT) transitions dominate; absorption in the visible region (

nm). Visually intense yellow.

Visualizing the Pathway

The following diagram illustrates the ionization pathway and the resulting spectral shift essential for assay design.

Caption: The pH-dependent ionization of 4-nitrophenol. The shift from neutral to anionic form drives the colorimetric change used in assays.

Quantitative Spectrophotometric Profile

Precise quantification requires accurate molar extinction coefficients (

Table 1: Key Optical Parameters of 4-Nitrophenol

| Parameter | Value | Conditions | Significance |

| 317 nm | pH < 5.0 | Monitoring neutral species; rarely used in standard assays. | |

| 400 - 405 nm | pH > 9.0 | Primary detection wavelength for enzyme assays. | |

| Isosbestic Point | 348 nm | Independent of pH | Used for total concentration verification (validates 2-state model). |

| 1M NaOH or pH 10 buffer | The standard coefficient for calculating product formation. | ||

| Any pH | Used to normalize concentration across pH gradients. | ||

| pKa | 25°C, | Critical for buffer selection; assays must be > pH 9 for full signal. |

Expert Insight: While

is often cited as 405 nm, the true peak for pure 4-nitrophenolate is closer to 400-401 nm. However, 405 nm is the standard filter on most microplate readers. Thevalue of is the accepted industry standard for 405 nm readings in alkaline phosphatase assays.

Protocol 1: Determination of pKa via UV-Vis Titration[2]

This protocol uses the Henderson-Hasselbalch relationship to determine the pKa. Unlike potentiometric titration, this method is self-validating because the presence of a sharp isosbestic point confirms the purity of the equilibrium.

Reagents[2]

-

Stock 4-NP:

M in water. -

Buffers: A series of 0.1 M phosphate/citrate buffers ranging from pH 4.0 to 10.0 (0.5 pH increments).

-

Strong Acid/Base: 0.1 M HCl and 0.1 M NaOH for endpoints.

Workflow

-

Endpoint Scans: Measure the spectrum (250–500 nm) of 4-NP in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated).

-

Titration Scans: Measure the spectrum of 4-NP in each buffer solution.

-

Isosbestic Check: Overlay all scans. They must intersect at exactly ~348 nm. If they do not, the solution is degrading or contaminated.

Calculation

Use the absorbance at a specific wavelength (typically 400 nm) where the difference between forms is maximal.

- : Absorbance in NaOH (fully ionized).

- : Absorbance in HCl (fully protonated, usually near 0 at 400 nm).

- : Absorbance at the specific buffer pH.

Caption: Workflow for spectrophotometric pKa determination. The isosbestic check is the critical quality control step.

Protocol 2: Standard Curve for Enzyme Assays

In drug development, 4-NP is generated by the hydrolysis of substrates like p-nitrophenyl phosphate (pNPP). To calculate enzyme activity (Units/mL), you must generate a standard curve under assay conditions.

The "Stop Solution" Strategy

Enzyme assays are often run at neutral pH (e.g., pH 7.4), where 4-NP is partially protonated and colorless. To measure it, you must add a "Stop Solution" (typically NaOH or

-

Denatures the enzyme: Stops the reaction precisely.

-

Maximizes signal: Converts all 4-NP to the yellow 4-nitrophenolate form (

).

Step-by-Step Methodology

-

Stock Preparation: Prepare 10 mM 4-nitrophenol in 0.1 M NaOH.

-

Dilution Series: Create standards ranging from 0 to 200 µM using the same buffer + stop solution ratio used in your actual assay.

-

Critical: Do not dilute in water; dilute in the assay matrix to account for buffer effects.

-

-

Measurement: Read Absorbance at 405 nm (

). -

Linear Regression: Plot

(y-axis) vs. Concentration (x-axis). -

Validation: The slope of the line is your effective extinction coefficient (

). It should be close to

Troubleshooting & Common Pitfalls

| Issue | Cause | Solution |

| No Isosbestic Point | Sample evaporation or degradation. | Ensure lids are sealed; prepare fresh stock. |

| Low Extinction Coeff. | Incomplete ionization. | Ensure final pH is > 10.[2] Check NaOH quality. |

| Non-Linear Standard Curve | Concentration too high (Inner Filter Effect). | Dilute samples so |

| Temperature Drift | pKa is temp-dependent (-0.012 units/°C). | Thermostat the cell holder to 25°C. |

References

-

National Institute of Standards and Technology (NIST). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution.3[1][4][5][6]

-

New England Biolabs (NEB). p-Nitrophenyl Phosphate (PNPP) Assay Protocol and Extinction Coefficients.7[1][4][5][6][8]

-

Bowers, G. N., et al. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 1980. 9

- Biggs, A. I.Thermodynamic Ionization Constants of p-Nitrophenol from Spectral Measurements. Trans. Faraday Soc., 1954.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. neb.com [neb.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: p-Nitrophenyl Phosphate (pNPP) as a Chromogenic Substrate

Introduction: The Kinetic Standard in Phosphatase Research

p-Nitrophenyl Phosphate (pNPP) remains the gold-standard chromogenic substrate for characterizing phosphatase activity, despite the emergence of higher-sensitivity fluorogenic and chemiluminescent alternatives. Its enduring relevance in drug development and biochemical profiling stems from its unique combination of kinetic robustness , stoichiometric defined hydrolysis , and cost-efficiency in high-throughput screening (HTS).

For researchers targeting Alkaline Phosphatase (ALP) in ELISAs or screening inhibitors for Protein Tyrosine Phosphatases (PTPs) like PTP1B, understanding the physicochemical nuances of pNPP—specifically the interplay between buffer chemistry, transphosphorylation, and pH-dependent extinction coefficients—is critical for generating reproducible, publication-grade data.

Chemical Mechanism & Chromogenic Shift

The utility of pNPP relies on a simple hydrolytic cleavage that yields a pH-sensitive chromophore.

The Reaction

pNPP (colorless) is hydrolyzed by the phosphatase enzyme to release inorganic phosphate (Pi) and p-nitrophenol (pNP) .[1][2][3][4]

The pH Switch (Critical Concept)

The colorimetric signal is not automatic; it is pH-dependent.

-

Acidic/Neutral pH: p-Nitrophenol exists primarily in its protonated, non-ionized form (phenolic), which is colorless or faintly yellow (

). -

Alkaline pH (> 8.0): The proton dissociates, forming the p-nitrophenolate anion . This anion has a quinonoid resonance structure that strongly absorbs light at 405 nm (bright yellow).

Implication for PTP Assays: Since PTPs (like PTP1B) often require a neutral pH (7.0–7.5) for optimal catalytic activity, the reaction must be performed at neutral pH (where the signal is low) and then quenched with a strong base (e.g., NaOH) to shift the pH > 10, fully ionizing the product for quantification.

Diagram 1: Hydrolysis and Ionization Mechanism

Caption: Mechanism of pNPP hydrolysis. The final detection step requires an alkaline shift to generate the p-nitrophenolate chromophore.

Critical Parameters: Buffer Chemistry & Transphosphorylation

In assay development, the choice of buffer is not merely about maintaining pH; it actively dictates reaction kinetics.

Diethanolamine (DEA) vs. Glycine

For Alkaline Phosphatase (ALP) assays, Diethanolamine (DEA) is superior to Glycine, despite both buffering effectively at pH 9.8.

-

The Mechanism: DEA acts as a phosphate acceptor. In the catalytic mechanism of ALP, the rate-limiting step is often the release of the phosphate group from the enzyme. DEA facilitates transphosphorylation , accepting the phosphate group from the enzyme-phosphate intermediate faster than water can hydrolyze it.

-

Result: Assays in DEA buffer exhibit reaction rates 2–3x faster than those in Glycine/NaOH buffers.

-

Recommendation: Use DEA for high-sensitivity applications. Use Glycine only if DEA interferes with downstream analysis or if historical continuity with older protocols is required.

Cofactors (Zinc and Magnesium)

ALP is a metalloenzyme requiring Zn²⁺ and Mg²⁺ for structural integrity and catalysis.

-

Protocol Tip: Ensure your assay buffer includes roughly 0.5 mM MgCl₂ and catalytic traces of ZnCl₂. Chelation by EDTA (often used to stop reactions) works by stripping these essential ions, irreversibly halting the enzyme.

Application in Drug Discovery: PTP Inhibitor Screening

Protein Tyrosine Phosphatases (e.g., PTP1B, SHP2) are high-value targets for diabetes and cancer.[7] pNPP is the standard substrate for in vitro inhibitor screening because it allows for direct competition assays without the steric complexity of phosphopeptides.

Experimental Workflow for Inhibitor Screening (IC₅₀)

-

Enzyme Prep: Recombinant PTP (e.g., PTP1B) in reaction buffer (HEPES pH 7.2, DTT, EDTA-free).

-

Inhibitor Incubation: Pre-incubate enzyme with test compound (15 min) to allow binding.

-

Substrate Addition: Add pNPP (at

concentration, typically 1–2 mM) to initiate. -

Quench & Read: After 30 min, add 3M NaOH. Read OD 405 nm.

Diagram 2: HTS Inhibitor Screening Workflow

Caption: High-Throughput Screening (HTS) workflow for identifying PTP inhibitors using pNPP.

Optimized Protocol: ALP ELISA

This protocol uses Diethanolamine (DEA) for maximum sensitivity.

Reagents

-

Substrate Buffer (DEA): 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.[8]8. Store in dark; DEA is light sensitive.

-

pNPP Stock: 10 mg/mL pNPP disodium salt in Substrate Buffer. Prepare fresh.

-

Stop Solution: 3.0 M NaOH.

Step-by-Step Methodology

| Step | Action | Technical Rationale (The "Why") |

| 1. Wash | Wash ELISA plate 4x with TBST. | Removes unbound ALP-conjugates. Residual wash buffer must be tapped out to prevent dilution. |

| 2. Equilibrate | Bring pNPP solution to Room Temp (RT). | Enzymatic rates are temperature dependent ( |

| 3. Initiate | Add 100 µL pNPP solution per well.[3][8][9][10] | Volume must match the calibration curve volume to maintain pathlength consistency. |

| 4. Incubate | 37°C for 15–30 mins (Dark). | Protect from light to prevent non-enzymatic hydrolysis. 37°C is optimal for mammalian ALP. |

| 5. Stop | Add 50 µL 3M NaOH. | Shifts pH > 12. Instantly denatures ALP (stopping reaction) and maximizes pNP ionization (max color). |

| 6. Read | Measure Absorbance at 405 nm.[1][3][4][5][6][9][11][12][13] | The |

Diagram 3: ELISA Signal Generation

Caption: ELISA configuration. The signal intensity is directly proportional to the amount of bound Target Antigen.

Troubleshooting & Validation

Self-validating your system ensures data integrity.

Spontaneous Hydrolysis (High Background)

pNPP is unstable in solution over time, turning yellow even without enzyme.

-

Check: Measure OD of the "Blank" (Substrate + Buffer only). If OD > 0.2, discard the stock.

-

Fix: Store pNPP powder at -20°C desiccated. Make solutions immediately before use.

Signal Saturation

If OD > 3.0, the detector is saturating, and the Beer-Lambert law no longer applies linearly.

-

Fix: Dilute the enzyme conjugate or reduce incubation time. Do not dilute the stopped reaction, as pH changes may alter the extinction coefficient.

"Edge Effect"

In 96-well plates, outer wells may evaporate or heat faster.

-

Fix: Use a plate sealer during incubation.

Comparative Analysis: pNPP vs. Alternatives

| Feature | pNPP (Colorimetric) | MUP (Fluorogenic) | Chemiluminescence (e.g., CSPD) |

| Sensitivity | Moderate (Nanogram range) | High (Picogram range) | Ultra-High (Femtogram range) |

| Dynamic Range | 2–3 logs | 3–4 logs | 4–5 logs |

| Signal Stability | Stable after Stop (Hours) | Light Sensitive (Fades) | Transient (Minutes) |

| Cost | Low ($) | Medium ( | High ( |

| Primary Use | Routine ELISA, Kinetics, HTS | Low-abundance targets | Ultra-low abundance / Blotting |

References

-

National Institutes of Health (PMC). Analysis of Protein Tyrosine Phosphatases and Substrates. [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. interchim.fr [interchim.fr]

- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kementec.com [kementec.com]

- 6. mpbio.com [mpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. genfollower.com [genfollower.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. interchim.fr [interchim.fr]

- 13. antibodiesinc.com [antibodiesinc.com]

- 14. neb.com [neb.com]

- 15. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of p-Nitrophenyl Phosphate (pNPP) in Enzyme Analysis

An In-Depth Guide to the Preparation and Application of pNPP Potassium Salt Solutions for Phosphatase Activity Assays

p-Nitrophenyl Phosphate (pNPP) is a widely utilized, non-proteinaceous chromogenic substrate essential for the activity measurement of various phosphatases, including alkaline phosphatase (AP), acid phosphatase (ACP), and protein tyrosine phosphatases (PTPs).[1][2] Its prevalence in research and drug development, particularly in applications like Enzyme-Linked Immunosorbent Assays (ELISA), stems from its reliability and the simplicity of the resulting colorimetric assay.[3][4]

This guide provides a comprehensive overview of the principles, protocols, and best practices for the preparation and use of pNPP potassium salt solutions. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical and enzymatic principles, ensuring that researchers can generate accurate, reproducible, and trustworthy data.

Core Principles & Mechanistic Insights

A robust understanding of the assay's mechanism is critical for optimizing protocols and troubleshooting unexpected results. The pNPP assay is a self-validating system when its core principles are respected.

The Chemistry of Detection

The fundamental principle of the pNPP assay lies in a two-stage chemical transformation.

-

Enzymatic Hydrolysis: Phosphatases catalyze the hydrolysis of the phosphate ester bond in pNPP. This reaction cleaves the molecule, yielding two products: inorganic phosphate (Pi) and p-nitrophenol (pNP).[3]

-

pH-Dependent Color Development: The product p-nitrophenol is colorless in acidic to neutral solutions. However, under alkaline conditions (typically pH > 9), it is deprotonated to form the p-nitrophenolate ion. This ion exhibits a distinct, vibrant yellow color, which has a maximum absorbance at a wavelength of 405 nm.[3][5]

The intensity of this yellow color is directly proportional to the amount of pNP produced, which, in turn, is a direct measure of the phosphatase's enzymatic activity.[3]

Caption: Enzymatic hydrolysis of pNPP and subsequent color development.

The Critical Role of the Assay Buffer

The choice of buffer is paramount as it influences both enzyme activity and color development. For alkaline phosphatases, the buffer must maintain a high pH, typically between 9.5 and 11.0.[6]

-

Diethanolamine (DEA) Buffer: Often used at 1.0 M with a pH of 9.8, this buffer is a common choice for ELISA applications and contains magnesium chloride as an activator.[7][8][9]

-

Glycine-NaOH Buffer: Typically prepared at 100 mM with a pH of 9.5 to 10.4, this buffer is another effective system for measuring alkaline phosphatase activity.[9]

-

Tris-HCl Buffer: While less common for standard assays, studies have shown that calf intestinal alkaline phosphatase can exhibit its highest activity in Tris-HCl at pH 11.[6][10][11]

The buffer's alkalinity serves a dual purpose: it provides the optimal pH environment for alkaline phosphatase function and ensures the immediate conversion of the pNP product to its colored phenolate form.

Substrate Stability and Cofactor Requirements

pNPP in solution is susceptible to spontaneous, non-enzymatic hydrolysis, which can lead to high background readings and compromise assay sensitivity.[12] This degradation is accelerated by:

-

Alkaline pH: The very condition needed for the assay contributes to substrate instability.

-

Elevated Temperature: Higher temperatures increase the rate of hydrolysis.[12]

-

Light Exposure: pNPP is light-sensitive and should be protected from light to prevent degradation.[1][5][13]

For these reasons, it is imperative that the final pNPP working solution be prepared fresh before each experiment. [5][14]

Furthermore, many alkaline phosphatases are metalloenzymes that require divalent cations for optimal activity. Magnesium chloride (MgCl₂) is frequently included in assay buffers as an activator.[9][15]

Protocols for pNPP Potassium Salt Solution Preparation

Adherence to proper preparation techniques is essential for experimental success. The following protocols provide a framework for preparing both storable stock solutions and ready-to-use working solutions.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhaling pNPP powder and prevent contact with skin and eyes.[16][17] Do not touch pNPP tablets with bare hands.[18][19][20]

Materials and Reagents

-

p-Nitrophenyl Phosphate (pNPP), Potassium Salt (or Disodium Salt)

-

High-purity, deionized or distilled water

-

Appropriate buffer components (e.g., Diethanolamine, Glycine, Tris base, MgCl₂)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Amber or foil-wrapped storage tubes/bottles

Protocol 1: Preparation of a Concentrated pNPP Stock Solution (in Water)

This protocol creates a concentrated stock that is more stable than dilute working solutions. Aliquoting and freezing this stock minimizes waste and prevents degradation from repeated freeze-thaw cycles.[13]

-

Weighing: Accurately weigh the required amount of pNPP potassium salt powder in a chemical fume hood.

-

Dissolution: Dissolve the powder in high-purity water to a final concentration of, for example, 100 mM. Ensure complete dissolution. Sonication can be used to aid dissolution if necessary.[5]

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes or tubes wrapped in aluminum foil.

-

Storage: Immediately store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 6 weeks.[13][21]

Protocol 2: Preparation of a Working Substrate Solution for Alkaline Phosphatase

This solution should be prepared immediately before use by diluting the concentrated stock into the chosen assay buffer.

-

Buffer Preparation: Prepare the desired alkaline phosphatase assay buffer. Two common examples are provided in the table below. Ensure the buffer is at the correct pH and has been brought to room temperature before use.

-

Thaw Stock: Remove one aliquot of the frozen pNPP stock solution and thaw it at room temperature.

-

Dilution: Dilute the pNPP stock into the assay buffer to the final desired working concentration (typically 1-10 mM). For example, to make 10 mL of a 10 mM working solution from a 100 mM stock, add 1 mL of the stock solution to 9 mL of assay buffer.

-

Immediate Use: Use the freshly prepared working solution immediately to minimize spontaneous hydrolysis and ensure low background absorbance. Protect the solution from light during incubation.[1]

Data Presentation: Recommended Buffer Systems

The choice of buffer significantly impacts enzyme kinetics. The table below summarizes common buffer systems for pNPP-based assays.

| Buffer System | Component Concentrations | Typical pH | Target Enzyme | Reference |

| Diethanolamine (DEA) | 1.0 M Diethanolamine, 0.5 mM MgCl₂ | 9.8 | Alkaline Phosphatase | [9] |

| Glycine-NaOH | 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂ | 10.4 | Alkaline Phosphatase | [9][14] |

| Tris-HCl | 50 mM Tris-HCl | 11.0 | Calf Intestinal AP | [6][10] |

| Neutral Buffer | Assay Buffer, pH 7.2 | 7.2 | Neutral Phosphatases | [22] |

| Acidic Buffer | Assay Buffer, pH 5.5 | 5.5 | Acid Phosphatases | [22] |

Experimental Workflow and Troubleshooting

A standardized workflow ensures reproducibility. The following diagram outlines the typical steps in a pNPP assay.

Caption: A typical workflow for a 96-well plate pNPP phosphatase assay.

Best Practices for a Self-Validating System

-

Substrate Quality: Use high-purity pNPP. If the solid powder appears yellow, it may be degraded and should be discarded.

-

Fresh is Best: Always prepare the final working solution immediately before use from a frozen, concentrated stock.[5][14] A visibly yellow working solution indicates degradation and will result in high background.

-

Protect from Light: Keep all pNPP solutions, especially the working solution, in amber tubes or wrapped in foil to prevent photodegradation.[13][23]

-

Consistent Timing: For kinetic assays, ensure precise timing of substrate addition and readings. For endpoint assays, the stop solution should be added to all wells at the same time interval after substrate addition.

-

Include Controls: Always run a "blank" or "substrate control" well containing the pNPP working solution but no enzyme. This reading represents the background absorbance from spontaneous hydrolysis and must be subtracted from all other readings.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| High Background | 1. Degraded pNPP working solution.[13] 2. Contaminated buffer or water. 3. Insufficient washing (ELISA). | 1. Prepare pNPP working solution fresh every time.[5] 2. Use high-purity water and fresh buffer. 3. Increase the number and vigor of wash steps. |

| No/Weak Signal | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Presence of phosphatase inhibitors (e.g., phosphate, EDTA) in the sample.[15] | 1. Use a fresh enzyme aliquot; check storage conditions. 2. Verify the pH of the assay buffer. 3. Ensure sample preparation avoids known inhibitors. |

| Slow Color Development | 1. Sub-optimal temperature.[5] 2. Low enzyme concentration. 3. Incorrect buffer composition (e.g., missing MgCl₂).[14] | 1. Ensure incubation is at the optimal temperature (e.g., 37°C). 2. Increase enzyme concentration or incubation time. 3. Verify buffer recipe and composition. |

| Poor Reproducibility | 1. Inconsistent timing or pipetting. 2. Temperature fluctuations across the plate ("edge effect"). 3. Using pNPP solution that was not freshly prepared. | 1. Use a multichannel pipette; be consistent. 2. Incubate the plate in a temperature-controlled environment; avoid stacking plates. 3. Adhere strictly to the "prepare fresh" rule. |

Conclusion

The pNPP potassium salt solution is a powerful tool for quantifying phosphatase activity. Its effective use, however, is contingent on a thorough understanding of its chemical properties and the principles of the enzymatic assay. By recognizing the critical importance of buffer composition, pH, and substrate stability, and by adhering to meticulous preparation and handling protocols, researchers can ensure the generation of highly reliable and reproducible data. The protocols and insights provided in this guide serve as a foundation for building robust and self-validating phosphatase assays in any research or drug development setting.

References

-

Chaudhuri, G., Chatterjee, S., Venu-Babu, P., Ramasamy, K., & Thilagaraj, W. R. (2013). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Indian Journal of Biochemistry & Biophysics, 50(1), 23–29. [Link]

- BenchChem. (n.d.). pNPP stability and storage conditions. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes: Chromogenic Phosphatase Activity Assay Using p-Nitrophenyl Phosphate (pNPP). Retrieved February 17, 2026, from a URL provided by the grounding tool.

-

Stankiewicz, P. J., & Tondravi, M. M. (2001). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Immunology. [Link]

-

Chaudhuri, G., Chatterjee, S., Venu-Babu, P., Ramasamy, K., & Thilagaraj, W. R. (2013). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. PubMed. [Link]

- Sigma-Aldrich. (2013). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Thermo Fisher Scientific. (n.d.). PNPP - phosphatase substrate Product Information Sheet. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- TargetMol. (n.d.). PNPP Product Information. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Interchim. (n.d.). pNPP Solution (AP Substrate for ELISA). Retrieved February 17, 2026, from a URL provided by the grounding tool.

- BioVision. (n.d.). Acid Phosphatase Assay Kit (Colorimetric). Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Interchim. (n.d.). pNPP Tablets & Powder. Retrieved February 17, 2026, from a URL provided by the grounding tool.

-

Wikipedia. (2023). para-Nitrophenylphosphate. [Link]

- Biocompare. (n.d.). pNPP. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Medzell. (n.d.). ALKALINE PHOSPHATASE (pNPP Kinetic) - Biochemistry kits for liver profile enzymes | Biolab Diagnostics. Retrieved February 17, 2026, from a URL provided by the grounding tool.

-

ResearchGate. (2015). Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. [Link]

- Sigma-Aldrich. (n.d.). Alkaline Buffer Solution (A9226) - Product Information Sheet. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Assay Genie. (n.d.). Alkaline Phosphatase Activity Colorimetric Assay Kit. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- AnaSpec. (n.d.). EnzoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Thermo Fisher Scientific. (n.d.). Thermo Scientific PNPP Substrates Powder. Retrieved February 17, 2026, from a URL provided by the grounding tool.

-

Kementec. (n.d.). pNPP| Highly active| Low detection limits. [Link]

-

ResearchGate. (2022). Does p-nitrophenyl palmitate (pNPP) self-degrade?[Link]

-

ResearchGate. (2023). Facing problem in ELISA with Pnpp substrate. How to fix it?[Link]

- Kementec. (n.d.). pNPP ONE. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Novus Biologicals. (n.d.). Alkaline Phosphatase Assay Kit. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- MP Biomedicals. (n.d.). TECHNICAL INFORMATION - Alkaline Phosphatase. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Merck. (n.d.). Phosphatase Substrate. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Sigma-Aldrich. (1993). Enzymatic Assay of PHOSPHATASE, ALKALINE (EC 3.1.3.1) Glycine Assay. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- GeneTex. (n.d.). Alkaline Phosphatase Colorimetric Assay Kit. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Santa Cruz Biotechnology. (n.d.). PNPP, Disodium Salt - Safety Data Sheet. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- SeraCare. (n.d.). KPL pNPP Microwell Substrate Tablets. Retrieved February 17, 2026, from a URL provided by the grounding tool.

- New England Biolabs. (2024). Safety Data Sheet for PNPP (P0757). Retrieved February 17, 2026, from a URL provided by the grounding tool.

- Cayman Chemical. (2022). 4-Nitrophenyl Phosphate (sodium salt hydrate) - Product Information. Retrieved February 17, 2026, from a URL provided by the grounding tool.

-

CrystEngComm. (2014). 4-Nitrophenyl phosphoric acid and its four different potassium salts: a solid state structure and kinetic study. [Link]

- Google Patents. (2020).

- Sigma-Aldrich. (n.d.). 4-Nitrophenyl phosphate disodium salt hexahydrate. Retrieved February 17, 2026, from a URL provided by the grounding tool.

-

Merck. (n.d.). p-Nitrophenyl Phosphate, Disodium Salt, Hexahydrate - CAS 4264-83-9 - Calbiochem. [Link]

-

MP Biomedicals. (n.d.). P-Nitrophenyl Phosphate, Disodium Salt Hexahydrate. [Link]

Sources

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. PNPP | TargetMol [targetmol.com]

- 6. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALKALINE PHOSPHATASE ( pNPP Kinetic) - Biochemistry kits for liver profile enzymes | Biolab Diagnostics [medzell.net]

- 8. stemcell.com [stemcell.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mpbio.com [mpbio.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. assaygenie.com [assaygenie.com]

- 20. genetex.com [genetex.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sciencellonline.com [sciencellonline.com]

- 23. kementec.com [kementec.com]

Application Note: High-Performance pNPP Substrate Buffer Preparation (Diethanolamine Formulation)

This Application Note is designed for researchers and drug development professionals requiring a high-sensitivity, kinetic-grade protocol for Alkaline Phosphatase (ALP) assays. Unlike generic recipes, this guide focuses on the Diethanolamine (DEA) formulation, which significantly enhances assay sensitivity through transphosphorylation.

Introduction & Core Rationale

The choice of buffer in Alkaline Phosphatase assays is not merely a matter of pH maintenance; it is a critical determinant of catalytic efficiency. While Glycine and Carbonate buffers are traditional, Diethanolamine (DEA) is the industry "Gold Standard" for high-sensitivity applications (ELISA, kinetic studies).

Why DEA?

DEA is a transphosphorylating buffer . In the catalytic hydrolysis of p-Nitrophenyl Phosphate (pNPP), the rate-limiting step is often the release of the inorganic phosphate (Pi) from the enzyme active site. DEA acts as a phosphate acceptor, facilitating the transfer of the phosphate group from the enzyme-substrate complex to the buffer molecule itself. This accelerates the turnover number (

Scientific Mechanism

Alkaline Phosphatase is a metalloenzyme requiring Zinc (

The Reaction

The enzyme hydrolyzes pNPP (colorless) into p-Nitrophenol (pNP) and inorganic phosphate.[2] Under alkaline conditions (pH > 9.0), pNP converts to its quinoid form (p-Nitrophenolate), which exhibits an intense yellow color with maximal absorbance at 405 nm .[3][4]

Mechanism Diagram

The following diagram illustrates the catalytic cycle and the specific role of DEA in accelerating product release.

Figure 1: Catalytic mechanism of Alkaline Phosphatase showing the Transphosphorylation pathway (Red) facilitated by DEA, which bypasses the slower water-mediated hydrolysis step.

Materials & Reagents

To ensure reproducibility, use reagents of the highest purity (ACS Grade or BioUltra).

| Reagent | Specification | Role |

| Diethanolamine (DEA) | >98% Purity, viscous liquid | Transphosphorylating Buffer |

| pNPP Disodium Salt | Hexahydrate, >99% | Chromogenic Substrate |

| Magnesium Chloride (MgCl₂) | Hexahydrate | Essential Cofactor |

| Hydrochloric Acid (HCl) | Concentrated (e.g., 5M or 10M) | pH Adjustment |

| Water | Ultrapure (Type I, 18.2 MΩ) | Solvent |

| Sodium Azide (Optional) | NaN₃ | Preservative (0.02%) for long-term storage |

Critical Safety Note: DEA is viscous and can be a skin irritant. Handle with gloves.[5] pNPP is light-sensitive; keep solids and solutions dark.

Protocol: Substrate Buffer Preparation

Part A: 5x DEA Substrate Buffer (Stock Solution)

Preparing a 5x stock allows for better stability and easier daily workflow. Target Formulation (1x): 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.[6][7][8][9][10]

Volume: 500 mL (makes 2.5 L of working solution)

-

Dissolve DEA:

-

Weigh 262.5 g of Diethanolamine (liquid/solid depending on temp).

-

Note: DEA is highly viscous. Weighing is more accurate than volumetric pipetting.

-

Add approx. 300 mL of Ultrapure water. Stir until completely dissolved.

-

-

Add Cofactor:

-

Add 254 mg of MgCl₂·6H₂O (or add 2.5 mL of a 1 M MgCl₂ stock solution).

-

-

pH Adjustment (CRITICAL):

-

The natural pH of DEA is very high (~11.5).

-

Place the beaker on ice or maintain at room temperature (pH is temperature-dependent).

-

Slowly add concentrated HCl (approx. 40-50 mL required) while monitoring with a calibrated pH meter.

-

Tip: Do not overshoot; back-titrating with NaOH can introduce inhibitory sodium ions.

-

-

Final Volume:

-

Transfer to a volumetric flask and bring volume to 500 mL with Ultrapure water.

-

-

Storage:

-

Store at 4°C in a dark (amber) bottle. Stable for 3–6 months. Yellowing indicates oxidation; discard if amber colored.

-

Part B: pNPP Working Solution (Freshly Prepared)

Target Concentration: 1 mg/mL (approx.[7][9][11] 2.7 mM) pNPP.

-

Dilute Buffer:

-

Dilute 1 part 5x DEA Stock with 4 parts Ultrapure water to create 1x DEA Buffer .

-

Example: 2 mL Stock + 8 mL Water.

-

-

Add Substrate:

-

Weigh 10 mg pNPP disodium salt (hexahydrate).

-

Dissolve in 10 mL of the 1x DEA Buffer.

-

Alternative: Use pre-weighed pNPP tablets (typically 5 mg or 20 mg) and adjust volume accordingly.[11]

-

-

Mix & Protect:

-

Vortex gently. Wrap the tube in aluminum foil immediately.

-

Use within 1–2 hours. Do not store the active substrate solution.

-

Protocol Workflow Diagram

Figure 2: Step-by-step workflow for preparing stable stock buffer and fresh working substrate.

Assay Execution & Data Analysis

Running the Assay[2][3][4][10][13]

-

Add Sample: Add 10–50 µL of enzyme/sample to the well.

-

Add Substrate: Add 100–200 µL of the pNPP Working Solution .

-

Incubate: Incubate at 37°C (or RT) for 15–30 minutes.

-

Stop (Optional for Kinetic): Add 50 µL of 3 M NaOH to stop the reaction.

-

Read: Measure Absorbance at 405 nm .

Calculating Enzyme Activity

Activity is calculated using the Beer-Lambert Law (

-

(Extinction Coefficient): 18,000

- (Pathlength): ~0.8 cm for standard cuvettes, or calculated for microplates (usually ~0.5 cm for 200 µL).

Formula:

Where:

- = Change in absorbance.

- = Total reaction volume (mL).

- = Sample volume (mL).

-

= Incubation time (minutes).[9]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> - = Conversion factor.

Optimization & Troubleshooting

| Issue | Probable Cause | Solution |

| High Background (Yellow Buffer) | pNPP degradation or DEA oxidation | Use fresh pNPP. Store DEA in dark. If buffer is yellow before adding pNPP, discard buffer. |

| Low Signal | Incorrect pH or missing Mg²⁺ | Ensure pH is 9.8 at 25°C. Verify MgCl₂ addition (Mg is obligate cofactor). |

| Precipitation | Mg²⁺ reacting with phosphates | Ensure water is ultrapure. Do not use Phosphate Buffered Saline (PBS) as the enzyme diluent (inhibitory). |

| Variable Results | Temperature fluctuations | ALP activity is highly temp-dependent. Use a water bath or heated plate reader. |

References

-

McComb, R. B., & Bowers, G. N. (1972). Study of Optimum Buffer Conditions for Measuring Alkaline Phosphatase Activity in Human Serum. Clinical Chemistry. Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Alkaline Phosphatase (EC 3.1.3.1). Link

-

New England Biolabs (NEB). (n.d.). p-Nitrophenyl Phosphate (PNPP) Protocol. Link

-

Thermo Fisher Scientific. (n.d.). Pierce™ PNPP Substrate Kit Instructions. Link

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 3. bioassaysys.com [bioassaysys.com]

- 4. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. mpbio.com [mpbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. interchim.fr [interchim.fr]

- 12. neb.com [neb.com]

Application Note: K⁺-Dependent p-Nitrophenyl Phosphatase (pNPPase) Assay for Na⁺/K⁺-ATPase

Technique: Colorimetric Determination of Ouabain-Sensitive ATPase Activity Target Enzyme: Na⁺/K⁺-ATPase (EC 3.6.3.9) Version: 2.0 (High-Sensitivity Protocol)

Introduction & Principle

The Na⁺/K⁺-ATPase is a P-type ion-transporting ATPase responsible for maintaining electrochemical gradients across the plasma membrane.[1][2] While the standard assay measures the release of inorganic phosphate (Pi) from ATP, that method is often plagued by high background phosphate levels and interference from other ATPases.

This Application Note details the p-Nitrophenyl Phosphate (pNPP) Assay , a robust alternative that isolates the K⁺-dependent phosphatase activity of the enzyme.

Mechanism of Action

Unlike the full ATPase cycle which requires Na⁺, K⁺, and ATP, the pNPPase reaction is a partial reaction that specifically interrogates the E2 conformational state of the enzyme.

-

Surrogate Substrate: pNPP acts as a surrogate for the phosphoenzyme intermediate. It binds to the enzyme's E2 state (specifically the low-affinity ATP site).

-

K⁺ Dependence: The hydrolysis of pNPP is strictly dependent on K⁺ (or congeners like NH₄⁺, Rb⁺) and Mg²⁺.

-

Na⁺ Inhibition: Crucially, Na⁺ inhibits this reaction by shifting the enzyme equilibrium toward the E1 conformation, which does not hydrolyze pNPP.

-

Specificity: The reaction is defined as the fraction of total phosphatase activity that is inhibited by Ouabain (a specific cardiac glycoside inhibitor).

Mechanistic Pathway

The following diagram illustrates how pNPP bypasses the Na⁺-dependent steps and engages the K⁺-sensitive dephosphorylation pathway.

Figure 1: The pNPPase partial reaction cycle. pNPP substitutes for the aspartyl-phosphate intermediate at the E2 state. The hydrolysis is stimulated by K+ and inhibited by Ouabain.[1]

Materials & Reagents

To ensure reproducibility, prepare buffers using ultrapure water (18.2 MΩ·cm).

A. Stock Solutions

| Reagent | Concentration | Preparation Notes |

| Reaction Buffer (2X) | 50 mM Imidazole (or Histidine) 10 mM MgCl₂ 1 mM EGTA | Adjust pH to 7.4 - 7.8 with HCl. Avoid Tris if possible, as it can be temperature-sensitive, though acceptable. |

| Potassium Chloride (KCl) | 1.0 M | Activator. |

| Ouabain (Inhibitor) | 10 - 20 mM | Dissolve in hot water or DMSO. Toxic —handle with care. Protect from light.[3] |

| Substrate (pNPP) | 100 mM | Dissolve p-Nitrophenyl Phosphate (Disodium salt) in water. Prepare fresh or store -20°C. Light sensitive. |

| Stop Solution | 1.0 N NaOH | Raises pH to >10, converting p-nitrophenol to the yellow p-nitrophenolate anion. |

B. Biological Sample[2][3][4][5][6]

-

Source: Microsomes, tissue homogenates, or purified enzyme.

-

Permeabilization (Critical): If using sealed membrane vesicles (microsomes), the intra-vesicular K⁺ site may be inaccessible. Pre-treat samples with a mild detergent (e.g., SDS at 0.2–0.6 mg/mL or Sodium Deoxycholate ) or perform freeze-thaw cycles to ensure substrate access.

Experimental Protocol

Workflow Overview

The assay measures the difference in absorbance between "Total Activity" (Enzyme + K⁺) and "Background Activity" (Enzyme + K⁺ + Ouabain).

Figure 2: Step-by-step assay workflow. Accurate determination requires running parallel tubes with and without Ouabain.

Detailed Steps

-

Pre-Incubation (Equilibrium):

-

Set up two sets of tubes: Total and Blank (Ouabain).

-

Add 50 µL of Sample (10–50 µg protein) to all tubes.

-

Add 400 µL of Reaction Buffer containing 20 mM KCl.

-

To Blank tubes only: Add Ouabain (Final conc. 1 mM).

-

Incubate at 37°C for 10 minutes . This allows Ouabain to bind and inhibit the specific ATPase.

-

-

Reaction Initiation:

-

Add 50 µL of 100 mM pNPP (Final conc. 10 mM) to all tubes.

-

Mix gently and incubate at 37°C for 15 to 30 minutes .

-

Note: The reaction should remain linear. If the color turns bright yellow instantly, dilute the sample.

-

-

Termination:

-

Add 500 µL of 1 N NaOH to all tubes.

-

Vortex immediately. The solution should turn yellow (if activity is present).

-

Tip: If precipitation occurs (due to Mg(OH)₂), add 50 µL of 0.5 M EDTA before the NaOH or centrifuge the tubes at 2,000 x g for 5 mins before reading.

-

-

Measurement:

-

Transfer 200 µL to a 96-well plate or use a quartz cuvette.

-

Read Absorbance at 405 nm (A₄₀₅) .

-

Data Analysis & Calculations

Correct for Background

Subtract the absorbance of the Blank (Ouabain) from the Total activity to isolate the Na⁺/K⁺-ATPase component.

Calculate Specific Activity

Use the Beer-Lambert Law.[4][5] The molar extinction coefficient (

Formula:

- : Ouabain-sensitive absorbance.

- : Total reaction volume (in mL, e.g., 1.0 mL).

- : 18.0 (mM⁻¹ cm⁻¹).[6][7]

- : Pathlength (1 cm for cuvette; ~0.6 cm for 200µL in 96-well plate).

- : Incubation time (minutes).

- : Amount of protein added (mg).

Troubleshooting & Optimization (E-E-A-T)

Common Pitfalls

-

High Background (Non-Specific): If the Ouabain-treated sample has high activity, your sample contains high levels of alkaline phosphatase. Add 10 mM L-Phenylalanine or Levamisole to the buffer to inhibit non-specific alkaline phosphatases.

-

Low Activity:

-

Detergent Optimization: Sealed vesicles are the most common cause. Titrate SDS (0.1 to 0.6 mg/mL) to find the "opening" peak without denaturing the protein.

-

Na⁺ Contamination: Ensure your glassware and water are sodium-free. Even trace Na⁺ can shift the enzyme to E1, inhibiting the pNPPase reaction.

-

-

Spontaneous Hydrolysis: pNPP is unstable at alkaline pH and light. Always prepare the substrate fresh and keep it on ice/dark until use.

Validation

To validate the assay, perform a K⁺ titration curve . The activity should increase with KCl concentration (Km ≈ 1–3 mM) and saturate around 10–20 mM. If activity does not depend on K⁺, you are not measuring Na⁺/K⁺-ATPase.

References

-

Skou, J. C. (1965). Enzymatic basis for active transport of Na+ and K+ across cell membrane.[1][2] Physiological Reviews, 45(3), 596-617.

-

New England Biolabs (NEB). p-Nitrophenyl Phosphate (PNPP) Protocol and Extinction Coefficients.

-

Sigma-Aldrich. Enzymatic Assay of Phosphatase, Alkaline (EC 3.1.3.1).

-

Robinson, J. D. (1969). Kinetic studies on the K+-dependent phosphatase activity of the (Na+ + K+)-dependent ATPase.[8][9][10][11][12] Biochemistry, 8(8), 3348–3355.

-

Huang, W., & Askari, A. (1984). (Na+ + K+)-dependent ATPase: dissociation of the enzyme-ouabain complex. Journal of Biological Chemistry.

Sources

- 1. On the ouabain-sensitive potassium activated p-nitrophenyl phosphatase activity of vascular muscle plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mybiosource.com [mybiosource.com]

- 4. chegg.com [chegg.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. neb.com [neb.com]

- 7. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of ouabain-insensitive H(+)-transporting, K(+)-stimulated p-nitrophenylphosphatase activity in rat gastric glands by cerium-based cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. K+-stimulated p-nitrophenyl phosphatase is not a partial reaction of the gastric (H+ + K+)-transporting ATPase. Evidence supporting a new model for the univalent-cation-transporting ATPase systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and characterization of (Na+ + K+)-ATPase. VI. Differential tryptic modification of catalytic functions of the purified enzyme in presence of NaCl and KCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reaction sequences for (Na+ + K+)-dependent ATPase hydrolytic activities: new quantitative kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for p-Nitrophenyl Phosphate (pNPP) as an ELISA Substrate

Introduction: The Role of pNPP in Alkaline Phosphatase-Based ELISA

For decades, the Enzyme-Linked Immunosorbent Assay (ELISA) has been a cornerstone of quantitative biology, enabling the detection and quantification of countless analytes. The power of ELISA lies in its ability to couple antibody-antigen recognition with an enzymatic reaction that generates a measurable signal. When using Alkaline Phosphatase (AP) as the conjugated reporter enzyme, p-Nitrophenyl Phosphate (pNPP) stands out as a classic, reliable, and cost-effective chromogenic substrate.[1]

This guide provides a comprehensive framework for the use of pNPP in ELISA applications. Moving beyond a simple set of instructions, we will delve into the biochemical principles, explain the critical causality behind each step, and offer field-proven insights for optimization and troubleshooting. This document is designed to empower researchers, scientists, and drug development professionals to generate robust, reproducible, and accurate data.

The Biochemical Principle: From Colorless Substrate to Quantifiable Signal

The utility of pNPP hinges on a straightforward enzymatic reaction catalyzed by AP. pNPP itself is a colorless compound.[1] In the presence of AP, the enzyme hydrolyzes the phosphate group from the pNPP molecule. This enzymatic cleavage yields two products: inorganic phosphate and p-Nitrophenol (pNP).[2][3]

The reaction does not stop there. The assay is conducted under alkaline conditions (typically pH 9.5-10.4), which is not only optimal for AP activity but also crucial for signal generation.[4][5] In this alkaline environment, the p-Nitrophenol product is deprotonated to form the p-Nitrophenolate ion, which possesses a distinct, intense yellow color.[6] The intensity of this yellow color, which is directly proportional to the amount of AP activity, can be precisely quantified by measuring its absorbance with a spectrophotometer or microplate reader at a wavelength of 405 nm.[1][2]

Core Protocol: Materials and Step-by-Step Methodology